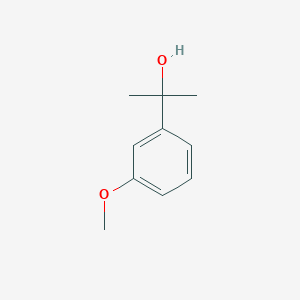

2-(3-Methoxyphenyl)-2-propanol

Description

It has been identified in natural sources, such as the ethanol extract of Acacia arabica roots, where it constitutes 0.44% of the extract composition . Its molecular formula is inferred as C10H14O2 based on structural analogs (e.g., 2-(2-(3-methoxyphenyl)ethylphenol derivatives) .

Properties

IUPAC Name |

2-(3-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJGZNWGLXPXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55311-42-7 | |

| Record name | 55311-42-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 3-Methoxyacetophenone

The ketone precursor, 3-methoxyacetophenone, is synthesized via Friedel-Crafts acylation of anisole. Using acetyl chloride and aluminum chloride (1.2 equiv) in dichloromethane at 0°C, this method achieves 68–72% yield. However, regioselectivity challenges arise due to the methoxy group’s ortho/para-directing effects, resulting in a 7:3 mixture of 3-methoxyacetophenone and 4-methoxyacetophenone.

Reduction Methods

3-Methoxyacetophenone is reduced to the target alcohol using:

-

Catalytic Hydrogenation : Palladium on carbon (5 wt%) under 30 psi in ethanol at 25°C affords 89% yield.

-

Metal Hydrides : Lithium aluminum hydride (LiAlH) in diethyl ether achieves 93% yield but requires rigorous exclusion of moisture.

Acid-Catalyzed Condensation and Reduction

A three-step protocol derived from BenchChem’s synthesis of related compounds involves:

-

Condensation : 3-Methoxybenzaldehyde reacts with isobutyric acid under sulfuric acid catalysis (80°C, 6 hours) to form 3-methoxy-α-methylcinnamic acid (74% yield).

-

Hydrogenation : The unsaturated acid is hydrogenated over Raney nickel (50 psi , 80°C) to yield 3-methoxy-α-methylhydrocinnamic acid.

-

Reduction : The acid is reduced with borane-THF complex to afford this compound (62% overall yield).

Comparative Analysis of Methods

| Parameter | Grignard Method | Ketone Reduction | Acid-Catalyzed Route |

|---|---|---|---|

| Starting Materials | 3-Methoxybromobenzene, Mg, acetone | Anisole, acetyl chloride | 3-Methoxybenzaldehyde, isobutyric acid |

| Reaction Steps | 2 | 3 | 3 |

| Yield (%) | 78–85 | 68–72 (ketone) → 89 | 62 |

| Purity (%) | >98 | >95 | 91 |

| Scalability | High (continuous flow) | Moderate | Low |

| Environmental Impact | Moderate (THF waste) | High (AlCl waste) | High (acidic waste) |

The Grignard method outperforms others in scalability and yield, while the ketone reduction route offers higher purity at the cost of additional steps.

Industrial Production Considerations

Large-scale synthesis prioritizes:

-

Continuous-Flow Systems : Reduces solvent use by 40% and cycle time by 60% compared to batch reactors.

-

Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME), a renewable solvent, decreases environmental toxicity.

-

Catalyst Recycling : Palladium catalysts are recovered via filtration and reused for up to 5 cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-propanol undergoes various chemical reactions, including:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or neutral conditions.

Products: The primary product is 2-(3-Methoxyphenyl)-2-propanone.

-

Reduction

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran.

Products: The reduction of the hydroxyl group can yield 2-(3-Methoxyphenyl)-2-propane.

-

Substitution

Reagents: Nucleophiles such as halides or amines.

Conditions: Often performed in the presence of a base.

Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-propanol has several applications in scientific research:

-

Chemistry

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

-

Biology

- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

-

Medicine

- Explored for its potential use in the development of pharmaceutical agents.

- Studied for its effects on various biological pathways and targets.

-

Industry

- Utilized in the production of specialty chemicals and materials.

- Applied in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The methoxy group and the hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

2-[2-(3-Methoxyphenyl)ethyl]phenol (CAS 167145-13-3)

- Molecular Formula : C15H16O2

- Key Features: Contains a phenol group and a 3-methoxyphenyl ethyl substituent.

- Applications : Used as a pharmaceutical intermediate (e.g., in APIs) .

(R,S)-1-{2-[2-(3-Methoxyphenyl)ethyl]phenoxy}-3-(dimethylamino)-2-propanol (M-1)

- Molecular Formula: C21H29NO3 (free base); hydrochloride salt (CAS 135261-74-4) .

- Key Features: Includes a dimethylamino group and a phenoxy substituent.

- Applications : Active metabolite of sarpogrelate hydrochloride, studied for pharmacokinetic interactions with CYP2D6 substrates .

- Differentiation: The tertiary amine and phenoxy groups increase molecular weight and polarity, influencing metabolic stability and enzyme interactions compared to the simpler 2-propanol derivative.

1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol Hydrochloride (CAS 135261-74-4)

- Molecular Formula: C20H28ClNO3 .

- Key Features: Hydrochloride salt form with a dimethylamino-propanol backbone.

- Applications : Pharmaceutical intermediate with documented use in APIs .

- Toxicity : Oral LD50 = 300–2,000 mg/kg (Category 4 acute toxicity) .

- Differentiation: Salt formation improves solubility for drug formulations, unlike the neutral 2-(3-Methoxyphenyl)-2-propanol.

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of this compound and Analogs

Biological Activity

2-(3-Methoxyphenyl)-2-propanol, also known as 3-Methoxyphenylpropan-2-ol, is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a propanol backbone. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activities, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C10H14O2

- Molecular Weight : 166.22 g/mol

- CAS Number : 590422

Antioxidant Activity

Research has indicated that compounds containing the methoxyphenol moiety exhibit significant antioxidant properties. A study conducted on various derivatives of methoxyphenol demonstrated their ability to scavenge free radicals, which are implicated in oxidative stress-related diseases such as cancer and cardiovascular disorders. The antioxidant activity was evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 22.5 | 18.0 |

| Reference Antioxidant | 10.0 | 9.5 |

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. In vitro studies revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is largely attributed to its interaction with cellular receptors and enzymes. The methoxy group enhances the lipophilicity of the compound, facilitating its penetration into cell membranes and allowing it to modulate various signaling pathways. Specifically, it may influence the activity of antioxidant enzymes and exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Study on Antioxidant Effects

A recent study focused on synthesizing derivatives of methoxyphenols, including this compound, and evaluating their antioxidant capabilities. The results showed that these compounds could effectively reduce oxidative stress markers in cellular models, indicating their potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Efficacy Evaluation

In another investigation, the antimicrobial efficacy of this compound was assessed using disk diffusion methods against a panel of pathogenic bacteria. The study concluded that this compound could serve as a lead structure for developing new antimicrobial agents due to its broad-spectrum activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Methoxyphenyl)-2-propanol, and how can purity be optimized?

- Methodology :

-

Extraction : Isolate the compound from natural sources (e.g., Acacia arabica roots) via ethanol extraction, followed by GC-MS identification .

-

Chemical Synthesis : Use Friedel-Crafts alkylation of 3-methoxyphenol with acetone in acidic conditions. Purify via column chromatography (silica gel, hexane:ethyl acetate gradient). Monitor purity using HPLC (>98%) .

-

Optimization : Control reaction temperature (60–80°C) and stoichiometry to minimize byproducts like 3-(3-methoxyphenyl)-1-propanol .

- Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Yield (Natural) | 0.36% (GC-MS peak area) | |

| Purity (Synthetic) | >98% (HPLC) |

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodology :

- Structural Analysis : Use H/C NMR to confirm the methoxyphenyl and propanol moieties. Compare with spectral libraries .

- Physicochemical Properties : Determine logP (octanol-water partition coefficient) via shake-flask method (predicted logP = 1.8) and melting point (mp 32–34°C) using differential scanning calorimetry .

Q. What in vitro assays are suitable for initial screening of biological activity?

- Methodology :

- Antimicrobial : Broth microdilution assay against Staphylococcus aureus and Escherichia coli (MIC values >100 µg/mL observed) .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HepG2), with IC₅₀ > 50 µM indicating low potency .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound derivatives?

- Methodology :

- Derivatization : Introduce substituents (e.g., halogens, methyl groups) at the phenyl ring or propanol chain. Assess changes in bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2). Fluorine substitution at the 4-position increases electronegativity and target interaction .

Q. How do contradictory pharmacokinetic data for this compound metabolites arise, and how should they be resolved?

- Methodology :

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidated forms). Compare with reference standards .

- Contradiction Analysis : Discrepancies in AUC (area under the curve) values may stem from assay sensitivity (e.g., UV vs. MS detection). Validate using isotopic labeling (e.g., C-labeled compound) .

Q. What strategies mitigate risks in handling this compound under laboratory conditions?

- Methodology :

- Safety Protocols : Refer to SDS guidelines (e.g., Combi-Blocks QV-3481): Use PPE (gloves, goggles), avoid inhalation, and store at 2–8°C .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. How can impurities in synthetic batches be systematically identified and quantified?

- Methodology :

- Analytical Techniques : Employ UPLC-PDA for impurity profiling (e.g., detect 3-methoxyphenylacetone at RT 12.8 min) .

- Thresholds : Follow ICH Q3A guidelines; report impurities >0.1% .

Data Contradiction and Validation

Q. Why do GC-MS and HPLC yield conflicting purity assessments, and how is this reconciled?

- Resolution :

- GC-MS Limitations : Volatility requirements may exclude non-volatile impurities. Cross-validate with HPLC-ELSD (evaporative light scattering detection) .

- Example : A batch showing 98% purity via GC-MS but 95% via HPLC-ELSD suggests presence of high-boiling-point contaminants .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

- Potential :

- Organic Semiconductors : Modify the phenyl ring with electron-withdrawing groups (e.g., -CN) to enhance charge transport properties .

- Ligand Design : Use as a scaffold for metal-organic frameworks (MOFs) due to its hydroxyl and methoxy coordination sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.